2-MAPB (hydrochloride), scientifically known as 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine, is a compound that belongs to the class of substituted amphetamines. This compound is notable for its psychoactive properties and has been studied for its potential applications in pharmacology and neuroscience. The hydrochloride salt form is commonly used in research due to its stability and solubility in aqueous solutions.
2-MAPB is classified as a psychoactive substance and is structurally related to other compounds like 5-APB and 6-APB, which are known for their effects on serotonin receptors. The compound can be sourced from various chemical suppliers, including those that specialize in reference materials for analytical chemistry . It is important to note that 2-MAPB is often subject to regulatory scrutiny due to its psychoactive nature.
The synthesis of 2-MAPB typically involves several steps that can vary depending on the desired purity and yield. A common synthetic route includes:
The detailed procedures involve careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize side products.
The molecular formula of 2-MAPB is when in its base form, and when in hydrochloride form. Its molecular weight is approximately 225 g/mol.
The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the structure, providing insights into the arrangement of atoms within the molecule .
2-MAPB undergoes various chemical reactions typical of substituted amphetamines, including:
The reactivity profile of 2-MAPB is significant in understanding its pharmacological effects and potential modifications for enhanced activity .
The mechanism of action of 2-MAPB primarily involves its interaction with neurotransmitter systems, particularly serotonin receptors. It has been shown to act as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Data from pharmacological studies indicate that at low concentrations, 2-MAPB may enhance store-operated calcium entry (SOCE), while at higher concentrations it may block this pathway . This dual action suggests a complex interaction with cellular signaling pathways.
Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed for characterization and quantification of 2-MAPB in various samples .
2-MAPB has garnered interest in scientific research primarily due to its psychoactive properties. Potential applications include:
2-MAPB (1-(1-benzofuran-2-yl)-N-methylpropan-2-amine) hydrochloride is a synthetic aminoalkylbenzofuran derivative classified as a novel psychoactive substance (NPS). Its core structure consists of a benzofuran ring linked to a methylaminopropyl chain. This scaffold shares significant homology with MDMA (3,4-methylenedioxymethamphetamine) and related entactogens but replaces the methylenedioxy-phenyl moiety with a benzofuran system [1] [6]. The hydrochloride salt form enhances stability and water solubility, facilitating illicit distribution.
Pharmacologically, 2-MAPB acts as a monoamine-releasing agent with substrate activity at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. In vitro studies of structurally analogous benzofurans (5-MAPB, 6-MAPB) demonstrate:
Table 1: Structural and Pharmacological Profile of 2-MAPB
Property | Characteristics | Comparison to MDMA |
---|---|---|
Chemical structure | Benzofuran-2-yl backbone; methylaminopropyl chain | Lacks methylenedioxy ring |
Molecular formula | C₁₂H₁₅NO·HCl | C₁₁H₁₅NO₂·HCl |
Molecular weight | 225.72 g/mol | 229.70 g/mol |
Primary mechanism | Transporter substrate (SERT>NET>DAT) | Similar substrate activity |
5-HT₂ receptor affinity | Strong agonist (predicted) | Weak partial agonist |
Metabolic stability | Resists CYP2D6 inhibition | Irreversible CYP2D6 inhibition |
2-MAPB emerged circa 2012–2014 as part of the "benzofury" wave of NPS designed to mimic MDMA’s effects while circumventing drug laws. Its development followed the 2010–2011 appearance of positional isomers 5-APB and 6-APB in European markets, as tracked by the EU Early Warning System [3] [7]. Key market dynamics include:
Analytical data from 2014–2017 airport seizures in Northern Italy identified benzofurans in 8.7% of NPS samples, though 2-MAPB represented <1% of this subgroup [5]. Its persistence appears linked to niche demand for "psychedelic-stimulant hybrids" among experienced psychonauts.
Table 2: Emergence Timeline of Benzofuran NPS
Year | Event | Region |
---|---|---|
2010 | First detection of 5-APB | European Union |
2011 | EMCDDA alerts on 6-APB | European Union |
2013 | 5-MAPB/6-MAPB identified in branded "benzofury" products | United Kingdom |
2015 | 2-MAPB listed as controlled substance | Japan |
2017 | 2-MAPB detected in postmortem toxicology | Switzerland |
2021 | 2-MAPB in polydrug intoxication case | Germany |
2-MAPB exemplifies forensic and regulatory challenges posed by NPS:
Table 3: Forensic Detection Parameters for 2-MAPB
Analytical Method | Key Parameters | Limitations |
---|---|---|
FAST-GC/MS-TOF | Retention time: 6.2±0.3 min; LOD: 0.1 μg/ml | Requires isomer reference standards |
LC-ESI-QTOF | Precursor ion: m/z 190.1232 [M+H]⁺ | Matrix interference in blood |
Immunoassays | Cross-reactivity <5% with MDMA antibodies | Not suitable for screening |
Research priorities include elucidating 2-MAPB’s neuropharmacological signature using neuronal cultures on multi-well microelectrode arrays (mwMEAs), which detect concentration-dependent inhibition of spontaneous firing (IC₅₀ ~10–30 μM) comparable to cathinone NPS [3]. Such data inform legislative risk assessments by the Advisory Council on the Misuse of Drugs (ACMD), which classifies aminoalkylbenzofurans as Class A substances based on structural similarity and in vitro monoamine release data [1] [7].
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: